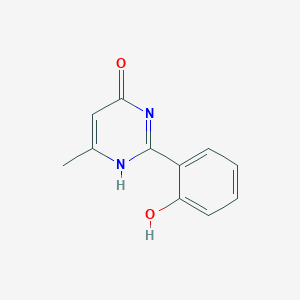
2-(2-hydroxyphenyl)-6-methyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
gap junction protein, gamma-1 . It belongs to the connexin family of proteins, which form gap junction channels. These channels are crucial for cell-to-cell communication, allowing the transfer of ions, metabolites, and other small molecules between adjacent cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gap junction proteins typically involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography.
Industrial Production Methods: Industrial production of gap junction proteins follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Gap junction proteins, being biological macromolecules, do not undergo traditional chemical reactions like small organic molecules. they can participate in post-translational modifications such as phosphorylation, glycosylation, and ubiquitination. These modifications can affect the protein’s function, localization, and stability.
Common Reagents and Conditions:
Phosphorylation: Kinases and ATP are used to add phosphate groups to specific amino acids.
Glycosylation: Enzymes and sugar donors are involved in attaching carbohydrate moieties.
Ubiquitination: Ubiquitin ligases and ubiquitin are used to tag the protein for degradation.
Major Products: The major products of these reactions are the modified forms of the gap junction protein, which can have altered functional properties.
科学研究应用
Gap junction proteins, including gamma-1, have numerous applications in scientific research:
Chemistry: Studying the structure and function of gap junction channels to understand their role in cellular communication.
Biology: Investigating the role of gap junctions in various physiological processes, such as cardiac conduction, neuronal signaling, and tissue homeostasis.
Medicine: Exploring the involvement of gap junctions in diseases such as cancer, cardiac arrhythmias, and neurodegenerative disorders. Gap junction proteins are potential targets for therapeutic interventions.
Industry: Utilizing gap junction proteins in biotechnological applications, such as biosensors and drug delivery systems.
作用机制
Gap junction proteins form channels that allow the direct transfer of ions and small molecules between adjacent cells. This transfer is crucial for maintaining cellular homeostasis and coordinating cellular activities. The channels are formed by the docking of two connexons (hemichannels) from adjacent cells. Each connexon is composed of six connexin subunits. The opening and closing of these channels are regulated by various factors, including voltage, pH, and phosphorylation .
相似化合物的比较
- Connexin 43
- Connexin 26
- Connexin 32
属性
IUPAC Name |
2-(2-hydroxyphenyl)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYLXWYKNBVUNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














